molecular formula C6H8N2O3 B2581545 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide CAS No. 1491320-49-0

5-(Methoxymethyl)-1,2-oxazole-3-carboxamide

Cat. No. B2581545
CAS RN: 1491320-49-0
M. Wt: 156.141
InChI Key: XJISISZPFKFZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound, also known as Mocimycin, belongs to the class of oxazole derivatives, which are known for their biological activities.

Scientific Research Applications

Design and Synthesis of Novel Compounds

Oxazole derivatives have been explored for their potential in designing structurally novel compounds with significant pharmacological properties. For instance, studies have reported the design and synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific oxazole carboxamides as anti-inflammatory and analgesic agents. These compounds have shown notable inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating the versatility of oxazole derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Oxazole derivatives have also been synthesized and evaluated for their antimicrobial properties. Research into 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides has demonstrated their potential as antimicrobial agents, with certain compounds exhibiting high anti-staphylococcus activity. This highlights the application of oxazole derivatives in searching for new antimicrobial agents, showcasing their importance in addressing resistance issues and developing new therapeutic strategies (Biointerface Research in Applied Chemistry, 2020).

Synthesis of Complex Molecules

Oxazole derivatives are pivotal intermediates in the synthesis of complex molecules. The auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives using oxazole-3-carboxamide moieties has been utilized to efficiently synthesize various γ-substituted non-natural amino acids. This methodology illustrates the critical role of oxazole derivatives in facilitating the construction of complex molecular architectures, which can be applied in synthesizing bioactive molecules and natural products (Pasunooti et al., 2015).

Development of Anticancer Agents

The synthesis of oxazole derivatives has been linked to the development of anticancer agents. For example, a new and efficient method for synthesizing 2-aminothiazole-5-carbamides has been demonstrated, with applications in the efficient synthesis of the anti-cancer drug dasatinib. This underscores the potential of oxazole derivatives in the synthesis of therapeutic agents aimed at treating cancer, showcasing the compound's relevance in drug discovery and development (Chen et al., 2009).

properties

IUPAC Name

5-(methoxymethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-3-4-2-5(6(7)9)8-11-4/h2H,3H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJISISZPFKFZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.